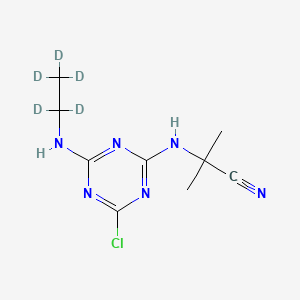

Cyanazine-d5

Beschreibung

Eigenschaften

IUPAC Name |

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Cyanazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cyanazine-d5. Cyanazine-d5 is the deuterium-labeled analogue of Cyanazine, a triazine herbicide. Due to its isotopic labeling, Cyanazine-d5 serves as an invaluable internal standard for the quantitative analysis of Cyanazine in biological and environmental samples, a critical aspect of drug development and environmental monitoring. The deuterium substitution is specifically on the N-ethyl group, creating Cyanazine-d5 (N-ethyl-d5). This document outlines a proposed synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Quantitative Data

The following table summarizes the key quantitative data for Cyanazine and its deuterated analogue.

| Property | Cyanazine | Cyanazine-d5 | Reference |

| Molecular Formula | C₉H₁₃ClN₆ | C₉H₈D₅ClN₆ | |

| Molecular Weight | 240.69 g/mol | 245.72 g/mol | |

| CAS Number | 21725-46-2 | 1190003-29-2 | |

| Melting Point | 167.5-169 °C | 167.5-169 °C | |

| LogP | 2.22 | 2.19 | |

| Purity | >98% (typical) | >98% (typical) |

Proposed Synthesis Pathway

The synthesis of Cyanazine-d5 is based on the established synthesis of Cyanazine, which involves the sequential reaction of cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. For the synthesis of Cyanazine-d5, the key modification is the use of deuterated ethylamine (ethylamine-d5) in the first step.

Caption: Proposed reaction pathway for the synthesis of Cyanazine-d5.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of Cyanazine-d5. This protocol is based on the known synthesis of Cyanazine and standard organic chemistry techniques.

Materials:

-

Cyanuric chloride

-

Ethylamine-d5 hydrochloride

-

2-Amino-2-methylpropionitrile

-

Sodium carbonate

-

Acet

Cyanazine-d5: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data sheet (MSDS) information for Cyanazine-d5. It is intended to serve as a technical guide for professionals in research and drug development who may be working with this isotopically labeled compound. This guide consolidates key safety data, handling protocols, and toxicological information to ensure safe laboratory practices.

Chemical and Physical Properties

Cyanazine-d5 is a deuterated analog of Cyanazine, a triazine herbicide. The replacement of five hydrogen atoms with deuterium is primarily for use as an internal standard in analytical applications, particularly for quantitation in drug development and environmental monitoring. While specific experimental data for Cyanazine-d5 is limited, the physical and chemical properties are expected to be very similar to that of its parent compound, Cyanazine.

| Property | Value | Source |

| CAS Number | 1190003-29-2 | |

| Molecular Formula | C₉H₈D₅ClN₆ | |

| Molecular Weight | 245.72 g/mol | |

| Appearance | White or colorless crystalline solid | |

| Melting Point | 166.5-167.0 °C (for Cyanazine) | |

| Solubility in Water | 170 mg/L (for Cyanazine) | |

| logP | 2.22 (for Cyanazine) | |

| Flash Point | 221.4 ± 29.3 °C |

Hazard Identification and Safety Precautions

The safety profile of Cyanazine-d5 is extrapolated from the data available for Cyanazine. It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P391: Collect spillage.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is crucial to handle Cyanazine-d5 in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.

Toxicological Information

| Toxicity Endpoint | Organism | Value | Source |

| Acute Oral LD50 | Rat | 334 mg/kg | |

| Acute Dermal LD50 | Rabbit | >2000 mg/kg | |

| LC50 (96h) | Rainbow Trout (Oncorhynchus mykiss) | 9 mg/l | |

| EC50 (48h) | Water Flea (Daphnia magna) | 53 mg/l | |

| Growth Inhibition LOEC (96h) | Green Algae (Pseudokirchneriella subcapitata) | 0.019 mg/l |

Cyanazine has been classified by the USEPA as a group C chemical, meaning it could potentially be carcinogenic to humans, although more research is needed. It may also cause dermatitis upon contact.

Experimental Protocols

Detailed experimental protocols for Cyanazine-d5 are not publicly available. However, based on the toxicological studies of Cyanazine, the following methodologies can be inferred:

Acute Oral Toxicity Study (as per OECD Guideline 423):

-

Animal Model: Wistar rats, typically 8-12 weeks old, are used.

-

Dosage: A starting dose of 300 mg/kg body weight is administered orally to a group of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 value is calculated based on the observed mortality.

Aquatic Toxicity Testing (as per OECD Guideline 203):

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) are acclimated to laboratory conditions.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

-

Observation: Mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50, the concentration lethal to 50% of the test organisms, is determined.

Mechanism of Action: Inhibition of Photosynthesis

Cyanazine, and by

Technical Guide: Understanding the Solubility and Application of Cyanazine-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyanazine-d5, a deuterated analog of the herbicide Cyanazine, in methanol and other organic solvents. This document is intended for professionals in research, scientific, and drug development fields who utilize Cyanazine-d5 as an internal standard for analytical applications.

Introduction to Cyanazine-d5

Cyanazine-d5 is the deuterium-labeled version of Cyanazine, a triazine herbicide.[1] Due to its isotopic labeling, Cyanazine-d5 serves as an excellent internal standard for the quantification of Cyanazine in various matrices using techniques such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] Accurate preparation of standards and samples necessitates a thorough understanding of its solubility in common organic solvents.

Solubility of Cyanazine and its Deuterated Analog

While specific quantitative solubility data for Cyanazine-d5 is not extensively published, the solubility of its parent compound, Cyanazine, provides a strong indication of the solubility behavior of the deuterated form. Isotopic labeling with deuterium does not significantly alter the physicochemical properties, including solubility. Cyanazine is reported to be moderately soluble in water and many organic solvents.[5]

The following table summarizes the known quantitative solubility of unlabeled Cyanazine in various organic solvents.

| Solvent | Solubility at 25°C (g/L) |

| Chloroform | 210 |

| Ethanol | 45 |

| Benzene | 15 |

| Hexane | 15 |

| Water | 0.17 |

| Data sourced from PubChem CID 30773 |

Commercial preparations of Cyanazine-d5 are readily available as solutions in methanol and acetone at concentrations of 100 µg/mL, confirming its solubility in these solvents to at least this level.

Experimental Protocols for Analytical Applications

Cyanazine-d5 is frequently employed as an internal standard in established analytical methods for the detection of triazine pesticides. The following outlines a general experimental protocol based on EPA methodologies where methanol is a key solvent.

Methodology for Sample Preparation using Cyanazine-d5 as an Internal Standard (Based on EPA Method 523)

-

Standard Preparation:

-

Prepare stock solutions of Cyanazine-d5 by dissolving the neat material in a suitable solvent, such as methanol or ethyl acetate.

-

Create a primary dilution standard (PDS) from the stock solution.

-

Working calibration standards are then prepared by diluting the PDS in methanol.

-

-

Sample Fortification:

-

Prior to extraction, a known quantity of the Cyanazine-d5 internal standard solution is added to the environmental or biological sample.

-

-

Solid Phase Extraction (SPE):

-

The sample is passed through a carbon-based solid phase extraction cartridge.

-

The cartridge is dewatered with a small volume of methanol.

-

Analytes, including Cyanazine and the Cyanazine-d5 internal standard, are eluted from the cartridge using a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

-

Sample Concentration and Analysis:

-

The eluate is dried and concentrated.

-

The final extract is reconstituted in a solvent suitable for the analytical instrument, often containing methanol.

-

The sample is then analyzed by GC/MS or LC-MS/MS.

-

Workflow for Using Cyanazine-d5 as an Internal Standard

The following diagram illustrates the typical workflow for the use of Cyanazine-d5 as an internal standard in an analytical chemistry setting.

References

A Technical Guide to Cyanazine-d5 Analytical Standards: Commercial Sources and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity assessment of Cyanazine-d5 analytical standards. Cyanazine-d5, a deuterated analog of the triazine herbicide Cyanazine, serves as a critical internal standard for quantitative analysis in various matrices, including environmental and biological samples. Its accurate characterization is paramount for reliable and reproducible analytical results.

Commercial Availability

Cyanazine-d5 is available from several reputable suppliers of analytical reference materials. These standards are typically offered as neat materials or in solution at specified concentrations. Researchers should always request a Certificate of Analysis (CoA) for the specific lot they purchase to obtain the most accurate and detailed information.

Key Commercial Suppliers:

-

LGC Standards

-

HPC Standards

-

MedchemExpress

-

Clearsynth

-

Achemtek

-

CDN Isotopes

-

Santa Cruz Biotechnology

Purity of Cyanazine-d5 Analytical Standards

The purity of a Cyanazine-d5 analytical standard is a critical parameter and is typically assessed and reported for both its chemical and isotopic purity.

-

Chemical Purity: This refers to the percentage of the material that is Cyanazine-d5, exclusive of any chemical impurities or residual solvents. It is commonly determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS).

-

Isotopic Purity: This specifies the percentage of the deuterated compound that contains the desired number of deuterium atoms (five in the case of Cyanazine-d5). It is a measure of the extent of deuterium incorporation and the absence of unlabeled or lesser-deuterated species. Isotopic purity is typically determined by mass spectrometry.

The table below summarizes typical purity specifications for commercially available Cyanazine-d5 analytical standards, based on information from various suppliers. It is important to note that lot-specific values should always be obtained from the supplier's Certificate of Analysis.

| Supplier (Example) | Product Format | Chemical Purity | Isotopic Purity (atom % D) | Notes |

| Achemtek | Solution (100 µg/mL in Methanol) | ≥98%[1] | Not specified | Purity stated as "98+%"[1]. |

| CDN Isotopes | Neat Solid | Not specified | 99 atom % D[2] | |

| LGC Standards | Neat Solid or Solution | Lot-specific | Lot-specific | CoA must be requested[3]. |

| MedchemExpress | Neat Solid | Lot-specific | Lot-specific | CoA must be requested[4]. |

| HPC Standards | Solution (100 µg/mL in Acetone) | High-purity | Not specified | Described as "High-Purity Reference Materials". |

Experimental Protocols for Purity Assessment

The determination of the chemical and isotopic purity of Cyanazine-d5 analytical standards involves rigorous analytical methodologies. Below are detailed, representative protocols for the analysis of Cyanazine-d5 using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quality Control Workflow for Cyanazine-d5 Analytical Standard

The following diagram illustrates a typical workflow for the quality control and certification of a Cyanazine-d5 analytical standard.

Caption: Quality control workflow for Cyanazine-d5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Identity

GC-MS is a robust technique for assessing the purity of volatile and semi-volatile compounds like Cyanazine.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Splitless injection at 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 50-350) for identity confirmation and purity assessment against potential impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

-

-

Sample Preparation: The Cyanazine-d5 standard is accurately weighed and dissolved in a high-purity solvent such as ethyl acetate or acetone to a known concentration (e.g., 100 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chemical and Isotopic Purity

LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile compounds and is particularly well-suited for determining isotopic purity.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

B: Methanol or acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient would be from 10% B to 95% B over 10 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for the highest selectivity and sensitivity.

-

For Chemical Purity: A transition specific to Cyanazine-d5 is monitored (e.g., m/z 246.1 -> 174.1). The absence of peaks at the retention time of potential impurities is verified.

-

For Isotopic Purity: The MRM transitions for unlabeled Cyanazine (m/z 241.1 -> 169.1) and lesser-deuterated species are monitored alongside the d5-labeled compound. The relative responses are used to calculate the isotopic purity.

-

-

-

Sample Preparation: The Cyanazine-d5 standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for LC-MS/MS analysis (e.g., 1 µg/mL).

Signaling Pathway for LC-MS/MS Analysis

The following diagram illustrates the logical flow of the LC-MS/MS analysis for purity assessment.

Caption: LC-MS/MS analysis workflow.

Conclusion

The selection and use of a high-purity Cyanazine-d5 analytical standard are fundamental for the accuracy of analytical data in research and regulated environments. Researchers should source these standards from reputable suppliers and always refer to the lot-specific Certificate of Analysis. The experimental protocols outlined in this guide provide a framework for the robust analytical characterization of these essential reference materials.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cyanazine in Water Samples using LC-MS/MS with Cyanazine-d5 as an Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide cyanazine in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Cyanazine-d5, is employed. The protocol outlined below is adapted from established methodologies, such as EPA Method 536.0, and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.[1][2] This document provides detailed experimental protocols, data presentation in tabular format, and visual diagrams of the workflow.

Introduction

Cyanazine is a triazine herbicide that has been widely used for the control of annual grasses and broadleaf weeds. Due to its potential for environmental contamination, particularly of water sources, sensitive and accurate analytical methods are required for its monitoring. The use of a stable isotope-labeled internal standard, such as Cyanazine-d5, is the preferred approach for quantitative analysis by LC-MS/MS. This is because it closely mimics the chromatographic behavior and ionization response of the analyte, thereby compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the analysis of cyanazine in water, utilizing Cyanazine-d5 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Cyanazine and Cyanazine-d5 were obtained from a certified reference material supplier.

-

Solvents: HPLC-grade methanol and water were used.

-

Reagents: Ammonium acetate and sodium omadine were of analytical grade.[1]

-

Sample Collection: Water samples were collected in amber glass bottles.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Cyanazine and Cyanazine-d5, respectively, in 10 mL of methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cyanazine stock solution with methanol to achieve a calibration curve range of 0.25 to 5.0 ng/mL.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of Cyanazine-d5 at a concentration of 50 ng/mL in methanol.

Sample Preparation (Direct Injection for Drinking Water)

This protocol is based on the direct analysis of triazine compounds in drinking water, which does not require solid-phase extraction (SPE).[1]

-

To a 10 mL aliquot of the water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.

-

Add sodium omadine to a final concentration of 64 mg/L to inhibit microbial degradation.

-

Add 100 µL of the 50 ng/mL Cyanazine-d5 internal standard spiking solution to the 10 mL sample, resulting in a final internal standard concentration of 5 ng/mL.

-

Vortex the sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for triazine analysis.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | Thermo Scientific Accela™ HPLC system or equivalent |

| Column | Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Injection Volume | 100 µL |

| Gradient | As described in Table 2 |

| MS System | Thermo Scientific TSQ Quantum Access™ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Collision Gas | Argon |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Multiple Reaction Monitoring (MRM)

The MRM transitions for Cyanazine and Cyanazine-d5 are critical for selective and sensitive detection. The transitions for Cyanazine are well-documented. For Cyanazine-d5, the precursor ion is shifted by +5 Da due to the five deuterium atoms. The product ions are likely to exhibit a similar shift if the deuterium atoms are on the fragmented portion of the molecule.

Table 3: MRM Transitions for Cyanazine and Cyanazine-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Cyanazine | 241.1 | 214.2 | 16 |

| 241.1 | 103.9 | 28 | |

| Cyanazine-d5 (Internal Standard) | 246.1 | 219.2 | 16 |

| 246.1 | 108.9 | 28 |

*Note: The product ions and collision energies for Cyanazine-d5 are proposed based on the fragmentation pattern of Cyanazine and the known deuterium labeling on the ethyl group. These may require optimization on the specific instrument used.

Data Presentation

The use of Cyanazine-d5 as an internal standard allows for the accurate quantification of cyanazine over a defined concentration range.

Table 4: Quantitative Performance Data

| Parameter | Value | Reference |

| Calibration Range | 0.25 - 5.0 ng/mL (ppb) | |

| Linearity (r²) | > 0.99 | |

| Limit of Detection (LOD) | 0.002 - 0.005 µg/L | |

| Recovery | 99 - 108% | |

| Internal Standard Concentration | 5 ng/mL |

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the analysis of cyanazine in water samples using Cyanazine-d5 as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for cyanazine analysis.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of using an internal standard for quantitative analysis.

Caption: Principle of internal standard calibration.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of cyanazine in water samples using Cyanazine-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and other sources of variation. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for routine monitoring and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Long-Term Stability of Cyanazine-d5 in Analytical Solutions

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Cyanazine-d5 in analytical solutions. It is intended for researchers, scientists, and drug development professionals who use Cyanazine-d5 as an internal standard or for other analytical purposes.

Summary of Storage Conditions and Expected Stability

While specific long-term stability studies on Cyanazine-d5 in various analytical solutions are not extensively available in public literature, the following table summarizes recommended storage conditions and general stability expectations based on best practices for deuterated compounds and triazine herbicides.[1][2][3] It is crucial to perform in-house stability tests to establish specific expiration dates for your prepared solutions.[4]

| Storage Condition | Solvent/Matrix | Temperature | Expected Stability (General Guideline) | Key Considerations |

| Stock Solution | Neat (Solid) | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[1] |

| Aprotic Solvents (e.g., Acetonitrile, Methanol) | -20°C | Months | Protect from light by using amber vials. Ensure the container is tightly sealed. | |

| -80°C | Potentially >6 months | Recommended for longer-term storage to minimize degradation. | ||

| Working Solution | Aprotic Solvents (e.g., Acetonitrile, Methanol) | 2-8°C | Short-term (Days to a week) | Prepare fresh as needed. Avoid repeated freeze-thaw cycles. |

| Aqueous/Protic Solvents | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the high risk of Hydrogen-Deuterium (H-D) exchange. Prepare fresh for immediate use. | |

| Processed Samples | Extracted and reconstituted in mobile phase | Refrigerated (2-8°C) | Up to 3 days | Stability is matrix-dependent and should be verified. An EPA method suggests stability for three days if kept refrigerated. |

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling and analysis of Cyanazine-d5 solutions.

Q1: I am observing a decrease in the signal intensity of my Cyanazine-d5 internal standard over time. What could be the cause?

A1: A decrease in signal intensity can be attributed to several factors:

-

Degradation: Cyanazine, the parent compound, is known to degrade via N-dealkylation and hydrolysis. This can also occur with Cyanazine-d5, especially if the solution is exposed to light, high temperatures, or non-neutral pH.

-

Adsorption: The compound may adsorb to the surface of the storage container, especially if using plastic vials. It is recommended to use amber glass vials.

-

Evaporation: Improperly sealed vials can lead to solvent evaporation, concentrating the standard. However, if you are seeing a decrease in signal, this is less likely unless there is also significant degradation.

Troubleshooting Steps:

-

Review Storage Conditions: Ensure your solutions are stored at the recommended temperature, protected from light, and in tightly sealed amber glass vials.

-

Prepare Fresh Standards: Compare the signal of your aged standard to a freshly prepared one to confirm degradation.

-

Check for Contamination: Contaminants in the solvent or from the storage container could potentially catalyze degradation.

Q2: My analytical results show a small peak at the mass transition of the non-deuterated cyanazine, even in my internal standard solution. Why is this happening?

A2: This phenomenon, known as isotopic contribution or H-D exchange, can have several causes:

-

Incomplete Deuteration: The Cyanazine-d5 standard may contain a small percentage of the non-deuterated (d0) form from the synthesis process. Always check the Certificate of Analysis (CoA) for the isotopic purity of your standard.

-

Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms can be replaced by hydrogen atoms from the solvent or atmospheric moisture. This is more likely to occur if the deuterium labels are on exchangeable sites (e.g., -OH, -NH) or if the solution is exposed to protic solvents (like water), acids, or bases.

-

In-Source Fragmentation: The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the signal of the non-deuterated analyte.

Troubleshooting Steps:

-

Verify Isotopic Purity: Inject a high concentration of your Cyanazine-d5 standard alone and check for a signal at the transition of the non-deuterated cyanazine.

-

Use Aprotic Solvents: Prepare and store your solutions in high-purity aprotic solvents like acetonitrile.

-

Minimize Exposure to Moisture: Handle standards in a dry environment and use tightly sealed vials.

-

Optimize MS Conditions: Adjust ion source parameters to minimize in-source fragmentation.

Q3: The retention time of my Cyanazine-d5 is slightly shorter than that of the non-deuterated cyanazine. Is this normal and how can I address it?

A3: Yes, this is a known chromatographic phenomenon called the "isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

Troubleshooting Steps:

-

Confirm Co-elution: While a slight shift is normal, ensure that the peaks of the analyte and the internal standard are sufficiently co-eluting to be affected similarly by matrix effects.

-

Adjust Chromatography: If the separation is significant, you may need to adjust your chromatographic method (e.g., gradient, mobile phase composition) to improve co-elution.

-

Integration Parameters: Ensure your peak integration parameters are set appropriately to accurately quantify both peaks.

Experimental Protocols

Protocol 1: Preparation of Cyanazine-d5 Stock and Working Solutions

This protocol describes the preparation of a stock solution from a solid standard and subsequent dilution to a working solution.

Materials:

-

Cyanazine-d5 solid standard

-

High-purity aprotic solvent (e.g., acetonitrile or methanol)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the sealed container of the solid Cyanazine-d5 standard to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of the solid standard.

-

Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of the chosen aprotic solvent and sonicate briefly to ensure complete dissolution.

-

Dilution: Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.

-

Storage of Stock Solution: Transfer the stock solution to a labeled amber glass vial with a tightly sealed cap and store at -20°C or below.

-

Preparation of Working Solution: To prepare a working solution, allow the stock solution to warm to room temperature. Perform the necessary dilutions using the appropriate solvent. It is recommended to prepare working solutions fresh on the day of analysis.

Protocol 2: In-House Stability Assessment of Cyanazine-d5 Analytical Solution

This protocol provides a framework for conducting a basic in-house stability study of your prepared Cyanazine-d5 solution.

Materials:

-

Freshly prepared Cyanazine-d5 analytical solution at a known concentration.

-

LC-MS/MS or other suitable analytical instrument.

-

Calibrated analytical balance and pipettes.

-

Amber glass vials with PTFE-lined caps.

Procedure:

-

Initial Analysis (Time 0): Immediately after preparation, analyze the Cyanazine-d5 solution multiple times (n=3-5) to establish the initial peak area or concentration. This will serve as your baseline.

-

Sample Aliquoting and Storage: Aliquot the remaining solution into multiple amber glass vials, ensuring they are tightly sealed. Divide the vials into different sets for storage at various conditions (e.g., room temperature, 4°C, -20°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Analysis: Allow the vial to equilibrate to room temperature and analyze the solution under the same instrument conditions as the initial analysis.

-

Data Evaluation: Compare the average peak area or concentration at each time point to the initial (Time 0) value. A significant decrease (e.g., >10-15%) may indicate degradation, and the solution should be considered expired for quantitative use.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability and analysis of Cyanazine-d5.

Caption: Potential degradation pathways of Cyanazine-d5.

Caption: Workflow for an in-house stability study.

Caption: Troubleshooting logic for Cyanazine-d5 analysis.

References

Technical Support Center: Cyanazine-d5 Extraction Efficiency

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanazine-d5. The following information addresses common issues related to the impact of sample pH on solid-phase extraction (SPE) efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting Cyanazine-d5 from aqueous samples using SPE?

A1: Based on available data for cyanazine and other triazine herbicides, a neutral to slightly alkaline pH range of 7 to 8 is generally recommended for achieving high recovery rates.[1][2] One study on the extraction of various pesticides found that the maximum extraction yield was obtained at a neutral pH.[3] For the analysis of triazines in water, a sample pH of 5-9 has been suggested.

Q2: Can acidic conditions affect the recovery of Cyanazine-d5?

A2: Yes, acidic conditions can negatively impact the recovery of cyanazine. Research has shown that the addition of acid to water samples can reduce the recovery of atrazine, simazine, and cyanazine. However, it is noteworthy that one analytical method for triazine residues in water utilized a mobile phase adjusted to pH 4.6.[4] This suggests that the effect of pH can be method-dependent.

Q3: How does the pKa of Cyanazine-d5 influence its extraction?

Q4: I am experiencing low recovery of Cyanazine-d5. What are some troubleshooting steps related to sample pH?

A4: If you are experiencing low recovery, consider the following:

-

Check Sample pH: Ensure your sample pH is within the optimal neutral to slightly alkaline range (pH 7-8).

-

Avoid Strong Acids: Unless your validated method specifies otherwise, avoid acidifying your sample, as this has been shown to decrease cyanazine recovery.

-

Buffer your Sample: If your sample matrix has a variable pH, consider buffering it to maintain a consistent pH during the extraction process.

-

Method Optimization: The optimal pH can be dependent on the specific sorbent, elution solvent, and analytical method used. A small pilot experiment to test a few pH values (e.g., 6, 7, 8) could help optimize recovery for your specific conditions.

Troubleshooting Guide

| Issue | Possible Cause (pH-related) | Suggested Solution |

| Low Recovery of Cyanazine-d5 | The sample pH is too acidic, causing the analyte to be in a more polar, ionized form which has less affinity for the reversed-phase sorbent. | Adjust the sample pH to a neutral or slightly alkaline range (pH 7-8) before loading it onto the SPE cartridge. |

| Inconsistent Recovery | The pH of the samples varies between experiments, leading to inconsistent retention on the SPE sorbent. | Buffer all samples and standards to the same pH before extraction to ensure consistent results. |

| Analyte Breakthrough during Sample Loading | The sample pH is significantly different from the equilibration solvent pH, causing a change in the sorbent environment and preventing proper retention. | Ensure the equilibration solvent has a similar pH to the sample to maintain a consistent extraction environment. |

Quantitative Data on Extraction Efficiency

The following table summarizes available data on cyanazine extraction recovery under different pH and solvent conditions. It is important to note that a systematic study detailing recovery across a wide range of specific pH values for Cyanazine-d5 was not found in the literature. The data below is for cyanazine and is compiled from various studies with different methodologies.

| pH of Sample/Solvent | Sorbent | Elution Solvent | Analyte | Recovery (%) | Reference |

| Neutral | C18 | Not Specified | Atrazine and Cyanazine | 82.5 - 107.6 | [5] |

| Not Specified | C18 | Not Specified | Cyanazine | >97 | |

| Not Specified | Styrene Divinylbenzene (SDVB) | Methanol | Cyanazine | 97.1 | |

| Not Specified | Styrene Divinylbenzene (SDVB) | Acidified Methanol | Cyanazine | 88.3 | |

| 9.0 (Mobile Phase) | C18 | Chloroform | Atrazine, Simazine, Ametryn | Not specified for individual compounds | |

| 4.6 (Mobile Phase) | C18 | Methanol-water | Atrazine, Simazine, Cyanazine, Ametryn | Not specified for individual compounds |

Experimental Protocols

Method 1: Solid-Phase Extraction of Cyanazine from Water Samples

-

Sorbent: C18 SPE Cartridge.

-

Conditioning: Condition the C18 cartridge with an appropriate solvent (e.g., methanol) followed by deionized water.

-

Sample Preparation: Adjust the water sample to a neutral pH.

-

Sample Loading: Pass the water sample through the conditioned C18 cartridge.

-

Washing: Wash the cartridge with deionized water to remove any interfering substances.

-

Elution: Elute the retained cyanazine from the cartridge using a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Analysis: Analyze the eluate using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Method 2: Solid-Phase Extraction of Triazines from Urine

-

Sample Pre-treatment: Precipitate proteins from the urine sample using acetonitrile.

-

Sorbent: C18 SPE Cartridge.

-

Conditioning: Condition the C18 cartridge with methanol followed by water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Washing: Wash the cartridge with water.

-

Elution: Elute the analytes with chloroform.

-

Analysis: Analyze the eluate by HPLC with a mobile phase pH adjusted to 9.0.

Visualizations

Caption: Workflow for the solid-phase extraction of Cyanazine-d5.

Caption: Logical relationship between sample pH and Cyanazine-d5 extraction efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Use of solid-phase extraction and high-performance liquid chromatography for the determination of triazine residues in water: validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akademisains.gov.my [akademisains.gov.my]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

A Head-to-Head on Internal Standards: Cyanazine-d5 vs. Atrazine-d5 in Triazine Analysis

In the precise world of analytical chemistry, particularly in the environmental and food safety sectors, the accurate quantification of triazine herbicides is paramount. The use of stable isotope-labeled internal standards is a cornerstone of reliable analytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among the most common internal standards for this class of compounds are Cyanazine-d5 and Atrazine-d5. This guide provides a detailed comparison of these two standards, supported by experimental data and protocols, to assist researchers and laboratory professionals in their selection and application.

The primary role of an internal standard is to compensate for variations in sample preparation and analytical response. An ideal internal standard co-elutes with the target analyte and exhibits identical behavior during extraction, derivatization, and ionization. For this reason, the choice of an internal standard is intrinsically linked to the specific analyte being quantified. Atrazine-d5 is the deuterated analog of atrazine, and Cyanazine-d5 is the deuterated analog of cyanazine. Consequently, they are most effectively used for the quantification of their respective non-labeled counterparts.[1][2]

Physicochemical Properties and Suitability

The core principle behind using a stable isotope-labeled internal standard is the near-identical chemical and physical behavior to the native analyte. Both Cyanazine-d5 and Atrazine-d5 are structurally analogous to their parent compounds, with the key difference being the replacement of five hydrogen atoms with deuterium on an ethyl group. This mass shift allows the mass spectrometer to differentiate the internal standard from the analyte while ensuring their chromatographic retention times and ionization efficiencies are virtually identical.

| Property | Atrazine-d5 | Cyanazine-d5 |

| Chemical Formula | C₈H₉D₅ClN₅ | C₉H₈D₅ClN₆ |

| Molecular Weight | ~220.71 g/mol | ~245.73 g/mol |

| Parent Compound | Atrazine | Cyanazine |

| Primary Use | Internal standard for Atrazine and its metabolites (e.g., Desethylatrazine)[3] | Internal standard for Cyanazine[1][2] |

| Common Analytical Technique | LC-MS/MS, GC-MS | LC-MS/MS |

Performance in Analytical Methods

Official methods, such as those from the U.S. Environmental Protection Agency (EPA), and various application notes demonstrate the utility of both standards. In methods for analyzing multiple triazine herbicides, it is common practice to use a suite of deuterated internal standards, with each one corresponding to a specific target analyte. For instance, EPA Method 536, for the determination of triazine pesticides in drinking water, specifies the use of Atrazine-d5 for the quantification of atrazine and Cyanazine-d5 for the quantification of cyanazine, among others.

The performance of an analytical method is critically dependent on the internal standard's ability to track the analyte throughout the procedure. The data below, compiled from a representative LC-MS/MS method for triazine analysis in water, showcases the excellent performance achieved when using analyte-specific deuterated standards.

| Analyte | Internal Standard | Calibration Range (ng/mL) | Linearity (R²) |

| Atrazine | Atrazine-d5 | 0.25 - 5.0 | >0.998 |

| Cyanazine | Cyanazine-d5 | 0.25 - 5.0 | >0.997 |

| Simazine | Simazine-d10 | 0.25 - 5.0 | >0.998 |

| Propazine | Propazine-d14 | 0.25 - 5.0 | >0.997 |

This table is a summary of typical performance data from LC-MS/MS methods for triazine analysis.

Experimental Protocols

A robust analytical method is essential for achieving reliable and reproducible results. Below is a representative experimental protocol for the analysis of triazine herbicides in drinking water using LC-MS/MS with Atrazine-d5 and Cyanazine-d5 as internal standards.

Objective: To quantify Atrazine, Cyanazine, and other triazines in a water sample.

Materials:

-

Standards: Atrazine, Cyanazine, Atrazine-d5, Cyanazine-d5, and other relevant triazines and their deuterated analogs.

-

Reagents: Methanol (HPLC grade), Reagent Water, Ammonium Acetate.

-

Equipment: LC-MS/MS system (e.g., Triple Quadrupole), HPLC column (e.g., C18, 100 x 2.1 mm, 3 µm).

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of each analyte and internal standard in methanol (e.g., 100 µg/mL).

-

Prepare a mixed working standard solution containing all target analytes.

-

Prepare a mixed internal standard spiking solution containing Atrazine-d5, Cyanazine-d5, and other relevant deuterated standards.

-

-

Sample Preparation:

-

For calibration standards, dilute the working standard solution to desired concentrations (e.g., 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL) in reagent water.

-

For unknown samples, take a measured volume of the water sample.

-

Spike all standards and samples with the internal standard solution to achieve a constant final concentration (e.g., 5 ng/mL).

-

Add ammonium acetate to a final concentration of 5-20 mM as a mobile phase modifier and for pH adjustment.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: Hypersil GOLD™ 100 x 2.1 mm, 3 µm

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 400 µL/min

-

Injection Volume: 100 µL

-

Gradient: A time-programmed gradient is used to separate the analytes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For example:

-

Atrazine: Q1 -> Q3

-

Atrazine-d5: Q1+5 -> Q3+5

-

Cyanazine: Q1 -> Q3

-

Cyanazine-d5: Q1+5 -> Q3+5

-

-

-

-

Data Analysis:

-

Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantify the amount of each analyte in the unknown samples using the regression equation from the calibration curve.

-

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standards, the following diagrams illustrate the workflow and the underlying principle of internal standard calibration.

Caption: Experimental workflow for triazine analysis.

The effectiveness of Atrazine-d5 and Cyanazine-d5 stems from their ability to mimic the target analytes, thereby correcting for potential errors. The diagram below illustrates this logical relationship.

Caption: Logic of internal standard correction.

Conclusion

The comparison between Cyanazine-d5 and Atrazine-d5 is not a matter of determining which is superior overall, but rather of selecting the appropriate standard for the specific analyte of interest. Atrazine-d5 is the ideal internal standard for atrazine analysis, while Cyanazine-d5 is the correct choice for cyanazine. Their near-identical chemical properties to their parent compounds ensure the highest degree of accuracy in correcting for matrix effects and variations in analytical conditions. The use of these specific, deuterated internal standards is a hallmark of robust and reliable methods for the quantification of triazine herbicides in various matrices.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods Utilizing Cyanazine-d5

Cyanazine-d5 is a deuterated form of Cyanazine, a triazine herbicide.[1] Its utility as an internal standard stems from its chemical similarity to the target analytes (other triazine pesticides), allowing it to mimic the analyte's behavior during sample preparation, extraction, and chromatographic analysis. This mimicry helps to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of quantification.[2]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of two common methods that utilize Cyanazine-d5 for the analysis of triazine pesticides in water samples: a Gas Chromatography-Mass Spectrometry (GC/MS) method based on U.S. EPA Method 523 and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

| Performance Parameter | GC/MS Method (Based on EPA Method 523) | LC-MS/MS Method (Based on Thermo Fisher Application for EPA Method 536.0) |

| Analyte | Cyanazine | Cyanazine |

| Internal Standard | Cyanazine-d5 (as a surrogate) | Cyanazine-d5 |

| Matrix | Drinking Water | Drinking Water |

| Linearity (Correlation Coefficient, r²) | Not explicitly stated, but method requires r > 0.99 or average calibration factor RSD < 20% | > 0.99 (over 0.25-5.0 ng/mL range)[3] |

| Lowest Concentration Minimum Reporting Level (LCMRL) | 0.40 µg/L[4] | Not explicitly stated, but calibration starts at 0.25 ng/mL (0.25 µg/L)[3] |

| Accuracy (Recovery) | Method acceptance criteria for surrogates (including Cyanazine-d5) are typically 70-130% | Not explicitly stated in the application note |

| Precision (Relative Standard Deviation, %RSD) | Method acceptance criteria for replicate measurements are typically < 20% | Not explicitly stated in the application note |

Note: The data presented is derived from single-laboratory validation studies and application notes. Performance in other laboratories may vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the GC/MS and LC-MS/MS methods.

1. GC/MS Method for Triazine Pesticides in Drinking Water (Based on EPA Method 523)

This method involves solid-phase extraction followed by analysis using GC/MS.

-

Sample Preparation and Extraction:

-

Adjust a 250 mL water sample to pH 7.

-

Add a fortifying solution containing the surrogate standards, including Cyanazine-d5.

-

Pass the sample through a carbon-based solid-phase extraction (SPE) cartridge to adsorb the analytes and surrogates.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and surrogates from the cartridge with ethyl acetate followed by dichloromethane/methanol.

-

Dry the eluate with anhydrous sodium sulfate and concentrate it to a final volume of 1.0 mL.

-

Add internal standards (e.g., Atrazine-d5) prior to analysis.

-

-

GC/MS Analysis:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 60°C, ramped to 250°C.

-

MS Detector: Operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

-

Quantification: The concentration of each analyte is determined by comparing the response of a characteristic ion to that of the internal standard.

-

2. LC-MS/MS Method for Triazine Pesticides in Drinking Water

This method allows for the direct analysis of water samples with minimal preparation.

-

Sample Preparation:

-

To a 1.0 mL aliquot of the water sample, add preservatives such as ammonium acetate and sodium omadine.

-

Spike the sample with a solution of internal standards, including Cyanazine-d5, to a final concentration of 5 ng/mL.

-

No solid-phase extraction is required.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).

-

Flow Rate: 400 µL/min.

-

Injection Volume: 100 µL.

-

MS/MS Detector: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (Selected Reaction Monitoring - SRM).

-

Quantification: The concentration of each analyte is determined using the internal standard technique, by calculating the ratio of the analyte SRM peak area to the Cyanazine-d5 SRM peak area.

-

Visualizing Workflows and Logical Relationships

Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate the workflows for inter-laboratory validation and a specific analytical method.

Caption: General workflow for an inter-laboratory method validation study.

Caption: Workflow for the direct LC-MS/MS analysis of triazines using Cyanazine-d5.

References

Performance of Cyanazine-d5 in Multi-Residue Pesticide Methods: A Comparative Guide

For researchers and analytical scientists engaged in the multi-residue analysis of pesticides, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantification. This is particularly critical in complex matrices where matrix effects can significantly impact analytical results. Among the various options, deuterated stable isotope-labeled internal standards are widely regarded as the gold standard due to their chemical similarity to the target analytes. This guide provides a comprehensive overview of the performance of Cyanazine-d5 as an internal standard in multi-residue pesticide methods, with a comparative look at other alternatives like Atrazine-d5.

Cyanazine-d5, a deuterated analog of the triazine herbicide cyanazine, is frequently employed in analytical methods for the determination of triazine pesticides and their degradation products. Its utility stems from its ability to mimic the behavior of native cyanazine and other structurally similar triazines throughout the sample preparation and analysis process, thereby compensating for variations in extraction efficiency, matrix-induced signal suppression or enhancement, and instrument response.

Quantitative Performance Data

The following tables summarize the performance characteristics of Cyanazine-d5 and its common alternative, Atrazine-d5, as reported in various multi-residue pesticide analysis methods. It is important to note that the data presented here are compiled from different studies and matrices, and direct comparison should be made with consideration of the specific experimental conditions.

Table 1: Recovery Data for Deuterated Internal Standards

| Internal Standard | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Cyanazine-d5 | Drinking Water | 5 ng/mL | Not explicitly reported, but used as an IS for method validation with acceptable linearity. | Not explicitly reported | [1] |

| Atrazine-d5 | Cow's Milk | 25 µg/kg | Used as a surrogate standard with overall method recoveries for 250 pesticides between 70.6% and 119.8% | Intraday: 1.8–19.2%, Interday: 1.6–18.5% | [2] |

| Atrazine-d5 | Marine Sediment | Not Specified | Used as an internal standard for the analysis of nine triazines. | Not explicitly reported | [3] |

Table 2: Linearity Data for Methods Utilizing Deuterated Internal Standards

| Internal Standard Used | Analyte | Calibration Range | Correlation Coefficient (r²) | Reference |

| Cyanazine-d5 | Triazines | 0.25 - 5 ng/mL | >0.9964 | [1] |

| Atrazine-d5 | 250 Pesticides | 5 - 100 µg/L | >0.99 | [2] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Methods Utilizing Deuterated Internal Standards

| Internal Standard Used | Analyte Class | Method LOD | Method LOQ | Reference |

| Cyanazine-d5 | Triazines | Not explicitly reported for IS | Not explicitly reported for IS | |

| Atrazine-d5 | 250 Pesticides | Not explicitly reported | 10 µg/kg |

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols from established methods that utilize Cyanazine-d5 as an internal standard.

Method 1: Analysis of Triazine Pesticides in Drinking Water by LC-MS/MS (Based on EPA Method 536.0)

This method is designed for the direct analysis of triazine compounds in drinking water without the need for solid-phase extraction.

-

Sample Preparation:

-

To a 1 mL water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.

-

Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.

-

Spike the sample with a solution of internal standards, including Cyanazine-d5, to a final concentration of 5 ng/mL.

-

Prepare calibration standards in reagent water at concentrations ranging from 0.25 to 5 ng/mL, with each standard also containing 5 ng/mL of the internal standard mix.

-

-

LC-MS/MS Conditions:

-

HPLC System: Thermo Scientific Accela HPLC system or equivalent.

-

Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size.

-

Mobile Phase A: 5 mM Ammonium Acetate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 400 µL/min.

-

Injection Volume: Not specified.

-

Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ triple stage quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Selected Reaction Monitoring (SRM).

-

Method 2: Multi-Residue Pesticide Analysis in Cow's Milk using GC-HRMS (Utilizing Atrazine-d5 as a Surrogate)

This method employs a modified QuEChERS extraction followed by GC-high resolution mass spectrometry for the determination of a wide range of pesticides.

-

Sample Preparation (Modified QuEChERS):

-

Weigh 5 g of homogenized milk sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 µL of the Atrazine-d5 surrogate standard solution.

-

Add 10 mL of ethyl acetate containing 1% acetic acid.

-

Vortex for 2 minutes.

-

The subsequent steps involve a clean-up procedure before analysis.

-

-

GC-HRMS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Thermo Scientific Q Exactive GC Orbitrap MS or equivalent.

-

Injector: Programmable Temperature Vaporization (PTV).

-

Column: Thermo Scientific Trace GOLD TG-5SilMS 30 m × 0.25 mm × 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C, held for 1 min, then ramped to 300 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan and targeted-SIM.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for multi-residue pesticide analysis using an internal standard like Cyanazine-d5, from sample collection to data analysis.

Logical Relationship Diagram

The use of an isotopically labeled internal standard (IL-IS) like Cyanazine-d5 is based on a clear logical relationship aimed at improving the accuracy and precision of analytical measurements.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are indispensable in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.

The scientific consensus strongly indicates that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to structural analogues. Their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary role of an internal standard is to compensate for the inherent variability in an analytical method. While deuterated standards closely mimic their non-deuterated counterparts, subtle differences can significantly impact assay performance.

| Performance Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Rationale |

| Accuracy & Precision | Superior | Generally Lower | Due to co-elution and similar ionization, deuterated IS more effectively corrects for variations, leading to higher accuracy and precision. |

| Matrix Effect Compensation | High | Variable and often inadequate | Deuterated standards experience nearly identical matrix effects (ion suppression or enhancement) as the analyte, allowing for effective normalization. Structural analogues, with different retention times and ionization efficiencies, may not adequately compensate for these effects. |

| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte | The near-identical physicochemical properties of deuterated standards ensure they behave similarly to the analyte during sample preparation. |

| Chromatographic Behavior | Co-elutes with the analyte | Different retention time | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak. |

| Potential for Isotope Effects | Can exhibit slight chromatographic shifts | Not applicable | The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, which may result in differential matrix effects. |

| Cost and Availability | Generally more expensive and may require custom synthesis | Often more readily available and less expensive | The synthesis of stable isotope-labeled compounds can be complex and costly. |

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective:

To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

-

Analyte of interest

-

Deuterated internal standard

-

Non-deuterated (structural analogue) internal standard

-

Blank biological matrix (e.

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC/MS Methods for Cyanazine-d5 Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) for the quantitative analysis of Cyanazine-d5. It includes a summary of performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the appropriate methodology and understanding the principles of cross-validation between these two powerful analytical techniques.

Cross-validation is a critical process to ensure the consistency and reliability of analytical data when using different methods.[1] It involves comparing the validation parameters of two or more analytical methods to demonstrate that they provide equivalent results.[1] This is particularly important when transferring methods between laboratories or when different techniques are used within the same study.[1]

Quantitative Performance Comparison

The choice between LC-MS/MS and GC/MS often depends on the specific analytical requirements, including sensitivity, linearity, and the nature of the analyte. The following table summarizes typical performance parameters for the analysis of triazine pesticides, including Cyanazine, using both methods. The data presented is a representative summary based on published application notes and research articles.

| Performance Parameter | LC-MS/MS | GC/MS |

| Linearity (R²) | > 0.995[2] | > 0.995 |

| Limit of Detection (LOD) | 0.002 - 0.005 µg/L[3] | 0.10 - 0.69 µg/L |

| Limit of Quantification (LOQ) | 10 µg/kg | 10 µg/kg |

| Precision (%RSD) | < 15% | < 20% |

| Accuracy (% Recovery) | 87.03–105.6% | 70-120% |

| Sample Preparation | Simple "dilute-and-shoot" or SPE | Requires derivatization for some analytes, SPE |

| Throughput | High | Moderate |

| Matrix Effects | Can be significant, requires careful management | Generally less pronounced than LC-MS/MS |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of Cyanazine-d5 using LC-MS/MS and GC/MS.

LC-MS/MS Method

This method is adapted from established procedures for the analysis of triazine pesticides in water samples.

1. Sample Preparation:

-

For water samples, a "dilute-and-shoot" approach can often be used.

-

Alternatively, solid-phase extraction (SPE) can be employed for pre-concentration and cleanup.

-

Samples are fortified with an internal standard solution, such as a mix of deuterated triazines including Cyanazine-d5.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm) is commonly used.

-

Mobile Phase: A gradient of water with 5 mM ammonium acetate (Solvent A) and methanol (Solvent B) is typical.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

3. MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

Precursor/Product Ions: Specific precursor-to-product ion transitions for Cyanazine and Cyanazine-d5 are monitored for quantification and confirmation.

GC/MS Method

This protocol is based on established methods for the analysis of triazine herbicides in environmental samples.

1. Sample Preparation:

-

Samples are pH adjusted and preserved.

-

Fortify samples with isotopically labeled surrogates, including Cyanazine-d5.

-

Analytes are extracted from the sample using solid-phase extraction (SPE) with carbon cartridges.

-

The extract is dried and concentrated.

-

An internal standard is added before bringing the extract to a final volume.

-

Derivatization: While not always mandatory for triazines, derivatization may be employed to improve chromatographic performance for some compounds.

2. GC Conditions:

-

Column: A capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient is used to separate the analytes.

-

Injection Mode: Splitless injection.

3. MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Scan Mode: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Visualizing the Workflow and Logic

To better understand the processes, the following diagrams illustrate the experimental workflow and the logic of the cross-validation comparison.

Caption: Comparative workflow for LC-MS/MS and GC/MS analysis.

Caption: Logical flow for cross-validation assessment.

Discussion

Both LC-MS/MS and GC/MS are robust and reliable techniques for the quantification of Cyanazine-d5.

LC-MS/MS offers several advantages, including high sensitivity, high throughput, and often simpler sample preparation that may not require derivatization. This makes it well-suited for the analysis of a broad range of compounds in complex matrices. However, it can be susceptible to matrix effects, which may impact accuracy and precision if not properly addressed.

GC/MS is a well-established technique with excellent chromatographic separation and high specificity. It is particularly effective for volatile and thermally stable compounds. For non-volatile compounds, a derivatization step is often necessary, which can increase sample preparation time and introduce potential variability.

The choice between the two methods will depend on the specific application, available instrumentation, and the desired analytical performance. A thorough cross-validation as outlined in this guide is essential to ensure data integrity and comparability when using both techniques for the analysis of Cyanazine-d5.

References

Evaluating the Kinetic Isotope Effect of Cyanazine-d5 in Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, the use of isotopically labeled internal standards is paramount for achieving accurate and precise quantification. Cyanazine-d5, a deuterated analog of the herbicide Cyanazine, is frequently employed for this purpose. This guide provides a comprehensive comparison of Cyanazine-d5 and its non-deuterated counterpart, focusing on the kinetic isotope effect (KIE) and its implications for analytical performance. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this critical analytical tool.

The Kinetic Isotope Effect: A Fundamental Principle

The substitution of hydrogen with its heavier isotope, deuterium, at a strategic position in a molecule can significantly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This effect arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[1][2]

In the context of drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes, the KIE can lead to a reduced rate of metabolic clearance for deuterated compounds.[3] This principle is not only crucial for the design of drugs with improved pharmacokinetic profiles but also has significant implications for the performance of deuterated internal standards in analytical assays.

Cyanazine Metabolism and the Relevance of Cyanazine-d5

The primary metabolic pathway for Cyanazine in various species, including rats, involves N-de-ethylation, a reaction catalyzed by cytochrome P450 enzymes. This process entails the cleavage of a C-H bond on the N-ethyl group. Cyanazine-d5 is specifically deuterated on this N-ethyl group (N-ethyl-d5), meaning the C-H bonds susceptible to metabolic attack are replaced with stronger C-D bonds.

This targeted deuteration is expected to result in a significant kinetic isotope effect during the N-de-ethylation of Cyanazine-d5, causing it to be metabolized more slowly than non-deuterated Cyanazine.

Comparative Performance: Cyanazine vs. Cyanazine-d5

Based on this analogous data, we can project a similar reduction in the rate of metabolism for Cyanazine-d5. This has two key implications for its use as an internal standard:

-

Enhanced Stability in Biological Matrices: When analyzing samples that may contain active metabolic enzymes (e.g., in vitro drug metabolism assays, pharmacokinetic studies), Cyanazine-d5 will degrade at a slower rate than Cyanazine. This increased stability ensures that the concentration of the internal standard remains more constant throughout the sample preparation and analysis process, leading to more reliable quantification.

-

Co-elution with Analyte: Despite the difference in mass, the chromatographic behavior of Cyanazine-d5 is nearly identical to that of Cyanazine. This co-elution is a critical characteristic of an ideal internal standard, as it ensures that both the analyte and the standard experience similar matrix effects during analysis, further improving the accuracy of the results.

The following table summarizes the expected comparative performance based on the principles of KIE and data from analogous compounds.

| Feature | Cyanazine | Cyanazine-d5 | Advantage of Cyanazine-d5 |

| Molecular Weight | 240.70 g/mol | 245.73 g/mol | Distinguishable by mass spectrometry. |

| Metabolic Pathway | N-de-ethylation (CYP-mediated) | N-de-ethylation (CYP-mediated) | Same metabolic pathway as the analyte. |

| Rate of Metabolism | Standard Rate | Slower due to KIE (projected kH/kD ≈ 3.6) | Increased stability in biological samples. |

| Chromatography | Similar retention time to Cyanazine-d5 | Nearly identical retention time to Cyanazine | Co-elution minimizes differential matrix effects. |

| Use as Internal Standard | Not applicable | Ideal for quantitative analysis of Cyanazine | Improved accuracy and precision. |

Experimental Protocols

To evaluate the kinetic isotope effect and metabolic stability of compounds like Cyanazine-d5, in vitro metabolic stability assays are commonly employed. Below is a detailed protocol for a typical assay using liver microsomes.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound (e.g., Cyanazine and Cyanazine-d5) by liver microsomes.

Materials:

-

Test compounds (Cyanazine and Cyanazine-d5) stock solutions (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Ice-cold acetonitrile or methanol containing an internal standard for quenching

-

96-well plates

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and liver microsomes to the desired final protein concentration (e.g., 0.5 mg/mL).

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the test compound (Cyanazine or Cyanazine-d5) to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).

-

Immediately following the addition of the test compound, add the NADPH regenerating system to initiate the metabolic reaction.

-

For a negative control (minus-cofactor), add buffer instead of the NADPH regenerating system.

-

-